molecular formula C13H11LiO2S B14664747 Lithium, [phenyl(phenylsulfonyl)methyl]- CAS No. 51346-95-3

Lithium, [phenyl(phenylsulfonyl)methyl]-

Katalognummer: B14664747
CAS-Nummer: 51346-95-3
Molekulargewicht: 238.3 g/mol
InChI-Schlüssel: DSBQDSIHFCDJQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium, [phenyl(phenylsulfonyl)methyl]- is an organolithium compound that plays a significant role in organic synthesis. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in various chemical reactions. It is commonly used as a nucleophile in organic synthesis, facilitating the formation of complex molecular structures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Lithium, [phenyl(phenylsulfonyl)methyl]- typically involves the reaction of a phenyl halide with lithium metal. The reaction can be represented as follows: [ \text{X-Ph} + 2\text{Li} \rightarrow \text{Ph-Li} + \text{LiX} ] where X represents a halogen such as bromine or iodine . Another method involves the metal-halogen exchange reaction: [ \text{n-BuLi} + \text{X-Ph} \rightarrow \text{n-BuX} + \text{Ph-Li} ]

Industrial Production Methods

Industrial production of Lithium, [phenyl(phenylsulfonyl)methyl]- often employs large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents such as tetrahydrofuran (THF) or diethyl ether is common to stabilize the organolithium compound during the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium, [phenyl(phenylsulfonyl)methyl]- undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Replaces halogens in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with other organic groups.

Common Reagents and Conditions

Common reagents used in reactions with Lithium, [phenyl(phenylsulfonyl)methyl]- include carbonyl compounds, halides, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Major Products Formed

The major products formed from reactions involving Lithium, [phenyl(phenylsulfonyl)methyl]- include alcohols, substituted aromatic compounds, and complex organic molecules with multiple carbon-carbon bonds .

Wissenschaftliche Forschungsanwendungen

Lithium, [phenyl(phenylsulfonyl)methyl]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Lithium, [phenyl(phenylsulfonyl)methyl]- exerts its effects involves the formation of a carbanion, which acts as a nucleophile. This nucleophilic character allows it to attack electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include carbonyl compounds and halides, where the compound participates in nucleophilic addition and substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Lithium, [phenyl(phenylsulfonyl)methyl]- is unique due to its high reactivity and stability compared to other organolithium compounds. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable reagent in organic synthesis .

Eigenschaften

CAS-Nummer

51346-95-3

Molekularformel

C13H11LiO2S

Molekulargewicht

238.3 g/mol

IUPAC-Name

lithium;benzenesulfonylmethylbenzene

InChI

InChI=1S/C13H11O2S.Li/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-11H;/q-1;+1

InChI-Schlüssel

DSBQDSIHFCDJQO-UHFFFAOYSA-N

Kanonische SMILES

[Li+].C1=CC=C(C=C1)[CH-]S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.